molecular formula C8H9BN4O2 B14091224 (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14091224
M. Wt: 204.00 g/mol
InChI Key: AYDFWAYYWZHNCV-UHFFFAOYSA-N
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Description

(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrazole and pyrimidine ring in its structure Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-5-bromopyrimidine with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyrazole/Pyrimidine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or threonine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct electronic and steric properties

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

[2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-2-12-13(5-6)8-10-3-7(4-11-8)9(14)15/h2-5,14-15H,1H3

InChI Key

AYDFWAYYWZHNCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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